Icmt-IN-12

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Icmt-IN-12 is a compound known for its inhibitory effects on isoprenylcysteine carboxyl methyltransferase (ICMT), an enzyme involved in the post-translational modification of proteins. This compound has shown potential in various scientific research applications, particularly in the field of cancer research due to its ability to interfere with the function of oncogenic proteins .

Méthodes De Préparation

The synthesis of Icmt-IN-12 involves several steps, starting with the preparation of the core structure followed by functional group modifications. The key synthetic route includes the use of S-adenosyl-L-methionine (AdoMet) as a methyl group donor, which is transferred to the C-terminal isoprenylated cysteine residue of a CaaX protein . This process generates a C-terminal prenylcysteine methyl ester on the protein. The industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production .

Analyse Des Réactions Chimiques

Icmt-IN-12 primarily undergoes reactions involving methylation, facilitated by the enzyme ICMT. The compound interacts with S-adenosyl-L-methionine (AdoMet) to transfer a methyl group to the target protein . Common reagents used in these reactions include S-farnesylthioacetic acid (FTA) and N-acetyl-S-farnesyl-L-cysteine methylester (AFCME), which serve as substrates and inhibitors in the reaction mechanism . The major product formed from these reactions is the methylated prenylcysteine residue on the target protein .

Applications De Recherche Scientifique

Icmt-IN-12 has been extensively studied for its potential in cancer research. It has shown promise in inhibiting the growth and metastasis of various cancer cell lines by targeting the ICMT enzyme . This compound has been particularly effective against glioblastoma, a highly aggressive form of brain cancer, by deactivating the Ras/Raf/Mek/Erk signaling pathway . Additionally, this compound has applications in studying the role of ICMT in other diseases and biological processes, such as cell migration and integrin recycling .

Mécanisme D'action

The mechanism of action of Icmt-IN-12 involves the inhibition of the ICMT enzyme, which is responsible for the final step of post-translational prenylation processing of proteins . By inhibiting ICMT, this compound prevents the methylation of the C-terminal isoprenylated cysteine residue, leading to the mislocalization and inactivation of oncogenic proteins such as Ras . This disruption of protein function ultimately affects various cellular pathways, including those involved in cell proliferation and survival .

Comparaison Avec Des Composés Similaires

Icmt-IN-12 is unique among ICMT inhibitors due to its specific structure and high potency (IC50 = 0.42 μM) . Similar compounds include cysmethynil, an indole-based ICMT inhibitor, which also targets the ICMT enzyme but has lower water solubility and different pharmacokinetic properties . Other ICMT inhibitors have been developed with varying degrees of effectiveness and solubility, highlighting the need for further optimization to improve their clinical potential .

Activité Biologique

Icmt-IN-12 is a potent inhibitor of isoprenylcysteine carboxylmethyltransferase (ICMT), an enzyme critical for the post-translational modification of RAS proteins. This compound has garnered attention in cancer research due to its ability to inhibit RAS-driven tumor growth, making it a promising candidate for therapeutic development.

ICMT plays a vital role in the carboxylmethylation of isoprenylated proteins, particularly RAS proteins, which are involved in cell signaling pathways that regulate growth and survival. By inhibiting ICMT, this compound disrupts the localization and activity of RAS proteins, leading to decreased RAS signaling and subsequent cell death in tumor cells harboring RAS mutations.

Key Findings:

- Inhibition Efficacy : this compound has an IC50 value of 0.42 μM, indicating strong inhibitory potential against ICMT .

- Effect on Tumor Cell Lines : Studies have demonstrated that this compound induces cell death in various RAS-mutated tumor cell lines, highlighting its effectiveness across different cancer types .

- In Vivo Studies : In animal models, treatment with this compound has been shown to improve survival rates in models of acute myeloid leukemia, further supporting its therapeutic potential .

Biological Activity Data

The biological activity of this compound can be summarized in the following table:

| Parameter | Value |

|---|---|

| IC50 (μM) | 0.42 |

| Target Enzyme | ICMT |

| Effect on RAS Proteins | Inhibits activity |

| Induces Cell Death | Yes |

| In Vivo Survival Improvement | Yes |

Case Studies

- Study on Cancer Cell Lines :

- In Vivo Tumor Growth Analysis :

Research Findings

Research has consistently shown that targeting ICMT with inhibitors like this compound can lead to:

- Decreased RAS Activity : Impaired membrane association of RAS isoforms reduces their signaling capabilities.

- Synergistic Effects : When combined with other antitumor agents, this compound exhibits enhanced efficacy, suggesting potential for combination therapies .

- Potential for Broader Applications : Given its mechanism of action, this compound may also hold promise for treating other conditions where aberrant RAS signaling is implicated.

Propriétés

Formule moléculaire |

C24H33NOS |

|---|---|

Poids moléculaire |

383.6 g/mol |

Nom IUPAC |

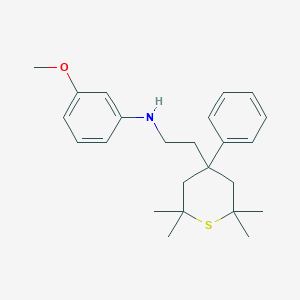

3-methoxy-N-[2-(2,2,6,6-tetramethyl-4-phenylthian-4-yl)ethyl]aniline |

InChI |

InChI=1S/C24H33NOS/c1-22(2)17-24(18-23(3,4)27-22,19-10-7-6-8-11-19)14-15-25-20-12-9-13-21(16-20)26-5/h6-13,16,25H,14-15,17-18H2,1-5H3 |

Clé InChI |

REMYTDDYDCBLCP-UHFFFAOYSA-N |

SMILES canonique |

CC1(CC(CC(S1)(C)C)(CCNC2=CC(=CC=C2)OC)C3=CC=CC=C3)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.